
N-(4-Cyano-1-methylpiperidin-4-YL)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-Cyano-1-methylpiperidin-4-YL)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide" is a structurally complex molecule that may be related to various pyridine and carboxamide derivatives. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on pyridine and carboxamide compounds.
Synthesis Analysis
The synthesis of related compounds often involves the formation of carboxamide linkages and the introduction of substituents on the pyridine ring. For instance, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives involves characterizing target compounds by spectral data and bioassaying against phytopathogenic fungi . Similarly, the synthesis of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers is achieved through acyl chloride reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridine and carboxamide derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis . The structure of these compounds can be complex, with substituents affecting the overall molecular conformation and properties. For example, the pincer-type compound N,N'-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide features a tricationic structure with specific dihedral angles and hydrogen bonding patterns .
Chemical Reactions Analysis
The reactivity of pyridine and carboxamide derivatives can vary depending on the substituents and the reaction conditions. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide involves optimizing reaction conditions to achieve high yield and purity . The chemical reactions of these compounds are often guided by the electronic effects of substituents and the formation of stable intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine and carboxamide derivatives are influenced by their molecular structure. For example, the antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives is determined through in vitro bioassays . The solubility, stability, and reactivity of these compounds can be tailored by modifying the substituents on the pyridine ring and the nature of the carboxamide linkage.
Relevant Case Studies
While the provided papers do not mention case studies directly related to the compound , they do provide insights into the biological activities of similar compounds. For instance, the antifungal activity of pyrazole-carboxamide derivatives and the inverse agonist activity of a RORC2-targeting compound suggest potential applications in pharmaceuticals and agriculture. These studies highlight the importance of molecular design and synthesis in developing compounds with desired biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Non-Linear Optical (NLO) Properties
Researchers synthesized derivatives similar to the targeted compound through a three-component reaction. The synthesized compounds were characterized using FT-IR, NMR, and X-ray diffraction techniques. Computational chemistry methods supported the findings. These compounds exhibited remarkable non-linear optical (NLO) properties and molecular docking analyses suggested potential inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
PET Imaging Agent Development
Another study focused on the synthesis of a derivative for use as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation. The process involved multi-step synthesis and yielded a compound with high radiochemical purity and significant specific activity, indicating its potential for in vivo imaging applications (Wang et al., 2018).
Microglia Imaging in Neuroinflammation
Further research developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound, through noninvasive imaging, could measure reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in various neuropsychiatric disorders. The study highlights the tracer's potential for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy (Horti et al., 2019).
Propiedades
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-22-7-5-14(9-19,6-8-22)21-13(23)11-3-2-4-12(20-11)24-10-15(16,17)18/h2-4H,5-8,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLXLHTCMXBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C2=NC(=CC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2551863.png)
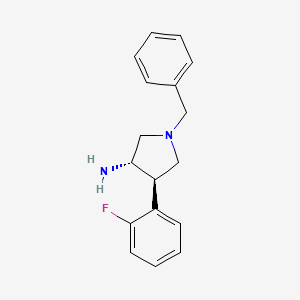
![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)
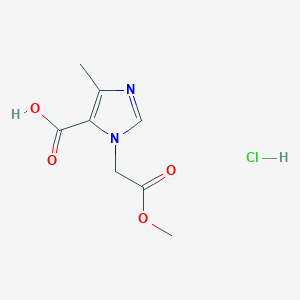
![Cyclopropyl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2551868.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551871.png)
![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2551872.png)

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)
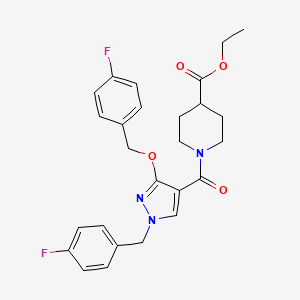
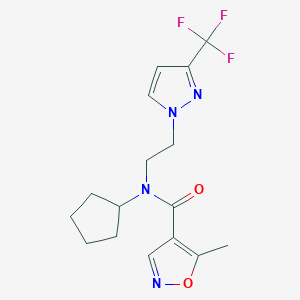
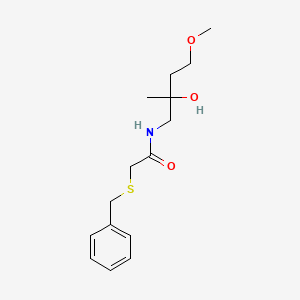
![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)
